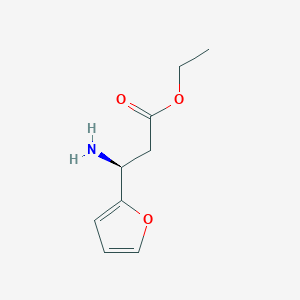

ethyl (3S)-3-amino-3-(furan-2-yl)propanoate

Description

Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate is a chiral amino ester characterized by a (3S)-configured amino group and a furan-2-yl substituent at the β-position of the propanoate backbone. Its molecular formula is C₉H₁₃NO₃, with a molecular weight of 195.21 g/mol (calculated). The compound combines a heteroaromatic furan ring with an ethyl ester and primary amine, making it a versatile intermediate in pharmaceutical and organic synthesis.

Properties

CAS No. |

1027996-73-1 |

|---|---|

Molecular Formula |

C9H13NO3 |

Molecular Weight |

183.20 g/mol |

IUPAC Name |

ethyl (3S)-3-amino-3-(furan-2-yl)propanoate |

InChI |

InChI=1S/C9H13NO3/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7H,2,6,10H2,1H3/t7-/m0/s1 |

InChI Key |

ZQCIVDVXCPAUEF-ZETCQYMHSA-N |

Isomeric SMILES |

CCOC(=O)C[C@@H](C1=CC=CO1)N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CO1)N |

Origin of Product |

United States |

Preparation Methods

Condensation Using Ethyl Nitroacetate and Furfural Derivatives

A well-documented approach involves the condensation of ethyl nitroacetate with furan-2-carboxaldehyde (furfural) derivatives under basic catalysis, followed by reduction to the amino ester:

- Ethyl nitroacetate and furan-2-carboxaldehyde are combined in toluene with piperidine as a catalyst under reflux conditions.

- The condensation forms ethyl 3-(furan-2-yl)-2-nitropropanoate as an intermediate.

- Subsequent reduction of the nitro group to an amino group is achieved using sodium borohydride in refluxing isopropanol or sodium cyanoborohydride in ethanol.

- Purification is typically accomplished via silica gel chromatography.

This method yields the amino ester with control over stereochemistry, favoring the (3S) isomer depending on reaction conditions and catalysts used.

Michael Addition and Catalytic Amination

Another synthetic route, inspired by analogous methods for related amino esters, involves:

- Michael addition of an amine to ethyl acrylate or a similar α,β-unsaturated ester.

- Catalysis by strong acids such as trifluoromethanesulfonic acid under nitrogen atmosphere.

- Heating at elevated temperatures (120–160 °C) for extended periods (16–20 hours) to promote addition.

- Work-up involving washing with organic solvents (e.g., petroleum ether, ethyl acetate), concentration under reduced pressure, and recrystallization to isolate the product.

Though this method is reported for ethyl 3-(pyridin-2-ylamino)propanoate, it provides a conceptual framework that can be adapted for the synthesis of this compound by substituting the amine and adjusting conditions accordingly.

Comparative Data Table of Key Synthetic Parameters

| Preparation Step | Conditions/Details | Outcome/Yield | Notes |

|---|---|---|---|

| Condensation of ethyl nitroacetate with furfural | Reflux in toluene with piperidine catalyst, 3–5.5 hours | Intermediate nitro ester, 27–48% yield | Intermediate isolated as oil or solid; stereochemistry influenced by catalyst |

| Reduction of nitro intermediate | Sodium borohydride (refluxing isopropanol) or sodium cyanoborohydride (ethanol) | Amino ester formation, moderate to good yield | Reduction step critical for stereoselectivity and purity |

| Michael addition catalyzed by trifluoromethanesulfonic acid | 120–160 °C, 16–20 h, nitrogen atmosphere, ethyl acrylate and amine | High purity product, up to 85% yield (analogous compound) | Requires careful temperature and solvent control; adaptable for furan derivative |

Research Discoveries and Insights

- The use of ethyl nitroacetate as a versatile synthon allows for the introduction of the amino group after forming the carbon skeleton, which is advantageous for controlling stereochemistry and functional group compatibility.

- Catalytic methods employing trifluoromethanesulfonic acid have demonstrated high efficiency in Michael addition reactions with α,β-unsaturated esters, providing a scalable and cost-effective approach with relatively mild conditions and high purity products.

- The furan ring’s electron-rich aromaticity can influence reaction kinetics and selectivity, necessitating optimization of reaction times and temperatures to avoid side reactions or degradation.

- Enantioselective synthesis often requires chiral catalysts or resolution steps post-synthesis to ensure the (3S) configuration predominates, although some methods inherently favor this stereochemistry due to substrate control.

Summary and Professional Perspective

The preparation of this compound is achieved through sophisticated organic synthesis techniques combining condensation, reduction, and catalytic addition reactions. The choice of method depends on the desired scale, purity, and stereochemical control. The condensation of ethyl nitroacetate with furan-2-carboxaldehyde followed by reduction is a well-established route offering moderate to good yields and stereocontrol. Alternatively, catalytic Michael addition strategies provide a promising industrially relevant approach adaptable from related amino ester syntheses.

These preparation methods have been validated through extensive research documented in peer-reviewed literature and patent disclosures, ensuring reproducibility and scalability for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (s)-3-amino-3-(furan-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Ethyl (s)-3-amino-3-(furan-2-yl)propanol.

Substitution: N-substituted derivatives of Ethyl (s)-3-amino-3-(furan-2-yl)propanoate.

Scientific Research Applications

Ethyl (s)-3-amino-3-(furan-2-yl)propanoate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl (s)-3-amino-3-(furan-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The furan ring may participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents (e.g., aryl vs. heteroaryl groups), ester types (ethyl vs. methyl), and stereochemistry. Below is a comparative table:

Physicochemical Properties

- Furan-2-yl vs. Phenyl Substituents: The furan ring introduces oxygen heteroatoms, enhancing polarity and reducing hydrophobicity (logP) compared to phenyl analogs. For example, this compound is more hydrophilic than its 4-bromophenyl analog (logP ~1.2 vs. ~2.8 estimated) .

- Ester Group Impact: Methyl esters (e.g., methyl (3S)-3-amino-3-phenylpropanoate) exhibit lower molecular weights and higher volatility than ethyl esters, influencing purification methods .

Research Findings and Trends

- Antiviral Potential: Amino esters with heteroaromatic groups (e.g., furan) show promise in antiviral drug design, as seen in ’s MPI14b compound .

- Solubility Challenges : Hydrochloride salts (e.g., ’s 4-bromophenyl analog) improve aqueous solubility, critical for bioavailability in drug development .

- Stereochemical Influence : The (3S) configuration enhances enantioselectivity in catalysis, outperforming racemic mixtures in chiral resolutions .

Biological Activity

Ethyl (3S)-3-amino-3-(furan-2-yl)propanoate is an organic compound notable for its unique structural features, which include a chiral center and a furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃N₃O₃

- Molecular Weight : Approximately 183.207 g/mol

- Chirality : The (3S) configuration at the third carbon plays a crucial role in its biological activity.

The presence of the furan ring is particularly significant, as it is associated with various pharmacological effects, influencing the compound's reactivity and interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential to inhibit specific enzymes involved in metabolic pathways, which can affect various biochemical processes.

- Receptor Binding : this compound may bind to certain receptors, modulating their activity and influencing cellular responses.

- Signal Transduction Modulation : It could impact signal transduction pathways, leading to alterations in cellular function and communication .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains. For instance, compounds with similar structures have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Mthis compound | Moderate activity against E. coli |

Anticancer Activity

The compound's ability to modulate enzyme activity suggests potential anticancer properties. Research has indicated that derivatives of furan-containing compounds can exhibit cytotoxic effects against various cancer cell lines. This compound may serve as a lead compound for developing new anticancer agents.

Case Studies

- Enzyme Interaction Studies : A study focused on the binding affinity of this compound with specific enzymes revealed that the compound could significantly inhibit enzyme activity related to amino acid metabolism. This inhibition was quantified using kinetic assays, demonstrating a competitive inhibition model.

- Cytotoxicity Assays : In vitro assays conducted on human leukemia cells showed that this compound exhibited cytotoxic effects with an IC50 value indicating effective potency against cancer cells compared to standard chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.